REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[C:5]#[N:6].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.Cl[CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1>C1(C)C=CC=CC=1>[CH3:11][O:10][C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[O:1][CH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][O:30][CH2:29][CH2:28]1 |f:1.2.3|
|
Name
|
|
Quantity
|
34.3 kg
|
Type
|
reactant
|
Smiles
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OC=1C=C(C#N)C=CC1OC
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Name
|
|
Quantity
|
54.5 kg
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
226 kg
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
41.1 kg
|
Type
|
reactant
|
Smiles
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ClCCCN1CCOCC1
|
Name
|
|
Quantity
|
91.4 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added to the heated mixture
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Type
|
CUSTOM
|
Details
|
The bulk of the N,N-dimethylformamide was removed by vacuum distillation
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (286 liters)
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Type
|
EXTRACTION
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Details
|
The aqueous mixture was extracted with three portions of a 1:1 mixture of heptane and ethyl acetate (239 liters, 139 liters and 139 liters respectively)
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Type
|
WASH
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Details
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The combined organic layers were washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to approximately 150 liters by vacuum distillation
|
Type
|
ADDITION
|
Details
|
diluted with glacial acetic acid (133 kg)
|
Type
|
CUSTOM
|
Details
|
Additional solvent was removed by vacuum distillation
|
Type
|
ADDITION
|
Details
|
Addition of glacial acetic acid (84 kg)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C#N)C=C1)OCCCN1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.5 kg | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |